1-Ethyl-1H-indazol-3-amine
CAS No.: 927802-20-8
Cat. No.: VC2789570
Molecular Formula: C9H11N3
Molecular Weight: 161.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 927802-20-8 |
|---|---|
| Molecular Formula | C9H11N3 |
| Molecular Weight | 161.2 g/mol |
| IUPAC Name | 1-ethylindazol-3-amine |
| Standard InChI | InChI=1S/C9H11N3/c1-2-12-8-6-4-3-5-7(8)9(10)11-12/h3-6H,2H2,1H3,(H2,10,11) |
| Standard InChI Key | NIWQOSLMYFEMKX-UHFFFAOYSA-N |
| SMILES | CCN1C2=CC=CC=C2C(=N1)N |
| Canonical SMILES | CCN1C2=CC=CC=C2C(=N1)N |
Introduction
Chemical Structure and Properties
1-Ethyl-1H-indazol-3-amine (CAS No.: 927802-20-8) is characterized by an indazole structure consisting of a fused benzene and pyrazole ring with specific functional groups. Its molecular formula is C₉H₁₁N₃, with a molecular weight of approximately 161.2 g/mol . The compound features an ethyl group attached to the nitrogen at position 1 of the indazole ring and an amino group at position 3.
Structural Characteristics
The structure of 1-Ethyl-1H-indazol-3-amine can be described with the following identifiers:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁N₃ |
| Molecular Weight | 161.2 g/mol |
| SMILES | CCN1C2=CC=CC=C2C(=N1)N |
| InChI | InChI=1S/C9H11N3/c1-2-12-8-6-4-3-5-7(8)9(10)11-12/h3-6H,2H2,1H3,(H2,10,11) |
| InChIKey | NIWQOSLMYFEMKX-UHFFFAOYSA-N |
| CAS Number | 927802-20-8 |
The compound exists primarily in the 1H-tautomeric form, which is considered thermodynamically stable compared to other possible tautomers .
Physical and Chemical Properties
1-Ethyl-1H-indazol-3-amine typically appears as a solid at room temperature . The presence of the ethyl group at the N-1 position significantly affects its lipophilicity and chemical reactivity. The compound contains multiple nitrogen atoms that provide potential hydrogen bond acceptor sites, while the amino group can act as a hydrogen bond donor .
Predicted collision cross-section measurements indicate various adduct formations with characteristic m/z values, as shown in the following table:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 162.10257 | 131.6 |
| [M+Na]+ | 184.08451 | 145.2 |
| [M+NH4]+ | 179.12911 | 140.6 |
| [M+K]+ | 200.05845 | 140.2 |
| [M-H]- | 160.08801 | 133.9 |
| [M+Na-2H]- | 182.06996 | 138.8 |
| [M]+ | 161.09474 | 134.1 |
| [M]- | 161.09584 | 134.1 |
This data provides valuable information for analytical identification of the compound using mass spectrometry techniques .
Synthesis Methods
Several methods have been developed for the synthesis of 1-Ethyl-1H-indazol-3-amine and related indazole derivatives. These methods typically involve specific reaction conditions and reagent selections to achieve selective N-alkylation and functional group transformations.
N-Ethylation Approaches
One notable synthetic approach involves the reaction of indazole precursors with orthoesters. For example, the reaction of 3-(2-aminobenzamido)indazole with triethyl orthobenzoate can lead to selective N-ethylation at the N-1 position of the indazole nucleus . This method represents an interesting case where orthoesters serve as alkylating agents, providing a pathway to N-ethylated indazoles under specific conditions.
The synthesis reaction can be represented as follows:
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Starting with appropriate indazole precursors
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Reaction with triethyl orthobenzoate under reflux conditions (approximately 10 hours)
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Isolation of the N-ethylated product through crystallization from ethanol
Alternative Synthetic Routes
Another common approach for synthesizing 3-amino indazole derivatives involves:
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Starting from appropriate 2-fluorobenzonitrile precursors
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Reaction with hydrazine hydrate in ethanol
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Heating the mixture (typically at 95°C)
This method has been demonstrated with various substituted starting materials to produce differently functionalized indazole derivatives, including those with substituents at the 5-position .
Biological Activity and Applications
1-Ethyl-1H-indazol-3-amine and structurally related indazole derivatives have demonstrated various biological activities, making them important scaffolds in medicinal chemistry.
Anticancer Properties
The indazole framework, including 1-Ethyl-1H-indazol-3-amine derivatives, has shown promising activity against various cancer cell lines. This activity is often attributed to their ability to interact with different biological targets, particularly tyrosine kinases .
A study on indazole derivatives demonstrated their inhibitory effects against human cancer cell lines including:
The reported IC₅₀ values for certain derivatives were in the low micromolar range, indicating potent anticancer activity. For example, compound 6o in one study showed an IC₅₀ value of 5.15 μM against K562 cell lines while maintaining low cytotoxicity against normal cells (HEK-293, IC₅₀ = 33.2 μM) .
Molecular Mechanisms
The biological activity of 1-Ethyl-1H-indazol-3-amine and related compounds appears to involve several molecular mechanisms:
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Inhibition of tyrosine kinases, where the indazole structure serves as an effective hinge-binding fragment
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Modulation of apoptotic pathways, including effects on the Bcl2 family proteins
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Interference with the p53/MDM2 pathway, which is crucial in regulating cell cycle and apoptosis
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Cell cycle modulation, with specific derivatives showing the ability to induce G0/G1 phase arrest
Anti-inflammatory Activity
Some indazole derivatives have shown cyclooxygenase (COX) inhibitory activity. Research has identified compounds with inhibitory effects against both COX-1 and COX-2 enzymes, indicating potential anti-inflammatory applications .
In one study, N-(2-(3-amino-1H-indazole-1-carbonyl)phenyl)benzamides showed slight selectivity toward COX-1, while other 3-(indazol-3-yl)-quinazolin-4(3H)-one derivatives demonstrated moderate COX-2 selectivity .
Structure-Activity Relationships
Structure-activity relationship (SAR) studies on 1-Ethyl-1H-indazol-3-amine and related compounds have provided valuable insights into the structural features that influence biological activity.
Key Structural Features
Several structural elements appear critical for the biological activity of indazole derivatives:
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The N-1 substitution pattern significantly affects lipophilicity and binding properties
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The 3-amino group serves as an important pharmacophore for target recognition
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Introduction of substituents at the C-5 position can significantly modify activity profiles
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The presence of fluorine atoms in certain positions enhances permeability and target interaction
Influence of Substituents
Research findings indicate that the nature and position of substituents significantly impact the biological properties of indazole derivatives:
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Compounds containing para-fluorine substitution often demonstrate enhanced anticancer activity
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The presence of electron-withdrawing groups like trifluoromethyl (CF₃) can improve potency
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Halogen substitution patterns influence selectivity for different biological targets
For example, in one study, a compound with R₁ = 3-F and R₂ = 4-CF₃ showed superior activity (IC₅₀ = 5.15 μM) compared to analogs with R₁ = 3-F-4-Cl (IC₅₀ = 17.91 μM) or R₁ = 3,4-diCl (IC₅₀ > 50 μM) .
Research Applications
1-Ethyl-1H-indazol-3-amine has found applications in various research fields, particularly in medicinal chemistry and drug development.
Pharmaceutical Research
The compound serves as an important building block and intermediate in pharmaceutical research, contributing to the development of potential therapeutic agents for various conditions:
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Anticancer agents targeting specific kinase pathways
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Anti-inflammatory compounds with COX inhibitory properties
Chemical Probes
Indazole derivatives including 1-Ethyl-1H-indazol-3-amine can function as chemical probes for studying biological systems and mechanisms. For example, one study reported the synthesis of an N¹-((1H-Indazol-5-yl)methylene)-N²-linked molecular emissive probe for various applications .
Material Science
While less documented than their biological applications, indazole structures have potential applications in material science, particularly in the development of compounds with interesting electronic and optical properties.
Structural Variations and Related Compounds
Several structural variations of 1-Ethyl-1H-indazol-3-amine have been reported, expanding the diversity of this chemical class and providing opportunities for modulating biological activities.
N-Alkyl Variations
Variations in the N-alkyl substituent include:
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1-Methyl-1H-indazol-3-amine: Similar to the ethyl analog but with potentially different lipophilicity and binding properties
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1-Propyl-1H-indazol-3-amine (CAS: 108552-99-4): Features an extended alkyl chain that may further enhance lipophilicity
Halogen-Substituted Derivatives
Several halogenated derivatives have been synthesized and studied:
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4-Chloro-1-ethyl-1H-indazol-3-amine (CAS: 1015846-49-7): Features a chlorine substituent at the 4-position, altering electronic properties and potentially binding interactions
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1-Ethyl-5-nitroindazol-3-amine (CAS: 1133430-66-6): Contains a nitro group that significantly affects electronic distribution and hydrogen bonding capacity
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5-Bromo-1H-indazol-3-amine (CAS: 61272-71-7): Contains a bromine substituent that can serve as a handle for further functionalization through cross-coupling reactions
Core Structure Variations
Related indazole structures include:
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